1,3-Di(pyren-1-yl)benzene
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Overview
Description
1,3-Di(pyren-1-yl)benzene is an organic compound composed of two pyrenyl groups attached to a benzene ring. It is a colorless solid with a molecular formula of C38H22 and a molecular weight of 475.58 g/mol . This compound is of significant interest due to its unique photophysical and electronic properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Di(pyren-1-yl)benzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common approach involves the use of pre-existing pyrene as the core, followed by different electrophilic aromatic substitutions at specific positions . For instance, the synthesis of 1,3-disubstituted pyrenes can be achieved through direct or indirect methods, resulting in the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic aromatic substitution reactions using pyrene as the starting material. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Di(pyren-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced onto the pyrene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine) for electrophilic substitution; organometallic reagents (e.g., Grignard reagents) for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyrenequinones and other oxidized pyrene derivatives.
Reduction: Reduced pyrene derivatives with hydrogenated aromatic rings.
Substitution: Halogenated pyrenes, alkylated pyrenes, and other substituted pyrene derivatives.
Scientific Research Applications
1,3-Di(pyren-1-yl)benzene has a wide range of applications in scientific research, including:
Biology: Studied for its potential interactions with biological molecules, such as DNA intercalation and protein binding.
Mechanism of Action
The mechanism of action of 1,3-Di(pyren-1-yl)benzene is primarily related to its ability to interact with various molecular targets through π-π stacking interactions and hydrophobic effects. These interactions enable the compound to bind to DNA, proteins, and other biomolecules, leading to potential biological effects such as cytotoxicity and DNA intercalation . The pathways involved in these interactions are often related to the disruption of cellular processes and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1,3-Di(pyren-1-yl)benzene can be compared with other similar compounds, such as:
1,3-Di(2-pyridyl)benzene: This compound is used in similar applications, including OLEDs and photovoltaic cells, but differs in its photophysical properties and molecular interactions.
1,6- and 1,8-Disubstituted Pyrenes: These compounds have different substitution patterns on the pyrene rings, leading to variations in their electronic and photophysical properties.
2,7-Disubstituted Pyrenes: These compounds also exhibit unique properties and are used in various applications, including materials science and electronics.
Properties
Molecular Formula |
C38H22 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-(3-pyren-1-ylphenyl)pyrene |
InChI |
InChI=1S/C38H22/c1-4-23-10-12-27-14-18-31(33-20-16-25(6-1)35(23)37(27)33)29-8-3-9-30(22-29)32-19-15-28-13-11-24-5-2-7-26-17-21-34(32)38(28)36(24)26/h1-22H |
InChI Key |
GHDZTXRYFQBMKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |
Origin of Product |
United States |
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